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Compound of Interest

Compound Name: Ethyl 1H-indazole-5-carboxylate

Cat. No.: B066153 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
The 1H-indazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered

significant attention in medicinal chemistry due to its versatile biological activities. Its unique

structural and electronic properties allow it to serve as a key pharmacophore in the design of

potent and selective inhibitors for a range of therapeutic targets. This technical guide provides

a comprehensive overview of ethyl 1H-indazole-5-carboxylate, its synthesis, and its role as a

foundational element in the development of targeted therapies, particularly in oncology and

neurodegenerative diseases.

Chemical Properties and Synthesis
Ethyl 1H-indazole-5-carboxylate is a stable, crystalline solid with a melting point of 122-

124°C. It is soluble in various organic solvents, making it a versatile intermediate for further

chemical modifications.

Table 1: Physicochemical Properties of Ethyl 1H-indazole-5-carboxylate
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Property Value

CAS Number 192944-51-7

Molecular Formula C₁₀H₁₀N₂O₂

Molecular Weight 190.20 g/mol

Melting Point 122-124°C[1]

Boiling Point 353.9±15.0 °C (Predicted)

Density 1.272±0.06 g/cm³ (Predicted)

Appearance White to yellow powder

Synthesis of Ethyl 1H-indazole-5-carboxylate
A common synthetic route to ethyl 1H-indazole-5-carboxylate involves the hydrolysis of its N-

acetylated precursor, ethyl 1-acetyl-1H-indazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-5-carboxylate[1]

Starting Material: Ethyl 1-acetyl-1H-indazole-5-carboxylate.

Reagents: Concentrated hydrochloric acid, water, ethanol, 25% ammonia solution,

chloroform, hexane.

Procedure:

Dissolve ethyl 1-acetyl-1H-indazole-5-carboxylate in a mixed solvent of concentrated

hydrochloric acid, water, and ethanol.

Stir the reaction mixture at room temperature for 4 hours.

After completion of the reaction (monitored by TLC), adjust the pH of the mixture to slightly

basic using a 25% ammonia solution.

Extract the product with chloroform.

Combine the organic phases and purify by crystallization from hexane.
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Collect the resulting crystals by filtration and dry to yield ethyl 1H-indazole-5-
carboxylate.

The Indazole-5-Carboxylate Pharmacophore in Drug
Design
The indazole-5-carboxylate moiety serves as a versatile pharmacophore due to its ability to

engage in various non-covalent interactions with biological targets, including hydrogen

bonding, and π-π stacking. Its rigid bicyclic structure provides a well-defined scaffold for the

orientation of functional groups, enabling high-affinity and selective binding. This has led to its

incorporation into a variety of inhibitors targeting key enzymes in disease pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors

with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The

indazole-5-carboxamide scaffold is a key feature of several potent PARP inhibitors, including

the FDA-approved drug Niraparib.

Table 2: In Vitro Activity of Indazole-5-Carboxamide-Based PARP Inhibitors

Compound
PARP-1 IC₅₀
(nM)

PARP-2 IC₅₀
(nM)

Cell
Proliferation
CC₅₀ (nM)
(BRCA-1
deficient cells)

Reference

Niraparib (MK-

4827)
3.8 2.1 10-100 [2][3]

Compound 5 6,800 - - [4]

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
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Kinase Inhibitors (VEGFR-2 and EGFR)
The indazole scaffold is a key component of several multi-kinase inhibitors that target receptor

tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal

Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.

Table 3: In Vitro Activity of Indazole-Based Kinase Inhibitors

Compound Target(s) IC₅₀ (nM) Reference

8g VEGFR-2, EGFR
16 (VEGFR-2), 71

(EGFR)
[5]

8h VEGFR-2, EGFR
12 (VEGFR-2), 68

(EGFR)
[5]

12b VEGFR-2 5.4 [6]

12c VEGFR-2 5.6 [6]

12e VEGFR-2 7 [6]

Compound 30 VEGFR-2 1.24 [7]

VEGFR-2 Signaling Pathway in Angiogenesis

Click to download full resolution via product page

Monoamine Oxidase B (MAO-B) Inhibitors
Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases

the levels of dopamine in the brain. Indazole-5-carboxamides have been developed as highly

potent and selective reversible inhibitors of MAO-B.

Table 4: In Vitro Activity of Indazole-5-carboxamide-Based MAO-B Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Xenograft_Models_in_7_Xylosyltaxol_B_Efficacy_Testing.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Xenograft_Models_in_7_Xylosyltaxol_B_Efficacy_Testing.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pubmed.ncbi.nlm.nih.gov/39353237/
https://www.benchchem.com/product/b066153?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
hMAO-B
IC₅₀ (nM)

hMAO-A
IC₅₀ (nM)

Selectivity
Index (A/B)

Ki (nM) Reference

38a (PSB-

1491)
0.386 >10,000 >25,000 - [8]

30 (PSB-

1434)
1.59 >10,000 >6,000 - [8]

NTZ-1091 0.39 >10,000 25,641 0.17 [9]

NTZ-1441 0.66 ≥10,000 ≥15,151 0.29 [9]

Mechanism of MAO-B Inhibition

Click to download full resolution via product page

Experimental Workflows
The discovery and development of drugs based on the ethyl 1H-indazole-5-carboxylate
scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.

Drug Discovery Workflow for Kinase Inhibitors

Click to download full resolution via product page

Experimental Protocol: MTT Cell Proliferation Assay[10][11]

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the indazole-based compounds

for a specified period (e.g., 72 hours). Include a vehicle control.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based

solution) to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Experimental Protocol: In Vivo Xenograft Tumor Model[5][12][13]

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of

immunocompromised mice.

Tumor Growth: Monitor the mice for tumor formation and growth.

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and

control groups. Administer the indazole-based compound (and vehicle control) according to a

predetermined schedule.

Monitoring: Measure tumor volume and mouse body weight regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion
Ethyl 1H-indazole-5-carboxylate is a highly valuable and versatile scaffold in modern drug

discovery. Its favorable physicochemical properties and synthetic accessibility, combined with

the ability of its derivatives to potently and selectively modulate the activity of key biological

targets, have solidified its status as a privileged pharmacophore. The successful development

of drugs like Niraparib and the continued exploration of indazole-based compounds as

inhibitors of kinases and other enzymes underscore the significant potential of this chemical
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core in the ongoing quest for novel and effective therapies for a range of human diseases. This

guide provides a foundational understanding for researchers and drug development

professionals to leverage the power of the indazole-5-carboxylate scaffold in their own

discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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